molecular formula C22H16Cl3N3O2 B14922675 4-chloro-N-{3-[(1Z)-1-{2-[(2,4-dichlorophenyl)carbonyl]hydrazinylidene}ethyl]phenyl}benzamide

4-chloro-N-{3-[(1Z)-1-{2-[(2,4-dichlorophenyl)carbonyl]hydrazinylidene}ethyl]phenyl}benzamide

Cat. No.: B14922675
M. Wt: 460.7 g/mol
InChI Key: JIKBRCYMHPCKOA-WKIKZPBSSA-N
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Description

4-chloro-N-{3-[(1Z)-1-{2-[(2,4-dichlorophenyl)carbonyl]hydrazinylidene}ethyl]phenyl}benzamide is a complex organic compound that belongs to the class of benzamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-{3-[(1Z)-1-{2-[(2,4-dichlorophenyl)carbonyl]hydrazinylidene}ethyl]phenyl}benzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-chlorobenzoyl chloride with 3-aminoacetophenone to form an intermediate, which is then reacted with 2,4-dichlorobenzoyl hydrazine under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reaction time. Purification steps, including recrystallization and chromatography, are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-{3-[(1Z)-1-{2-[(2,4-dichlorophenyl)carbonyl]hydrazinylidene}ethyl]phenyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The chlorine atoms in the compound can be substituted with other groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce amines or alcohols. Substitution reactions can result in the replacement of chlorine atoms with other functional groups such as methoxy or tert-butyl groups.

Scientific Research Applications

4-chloro-N-{3-[(1Z)-1-{2-[(2,4-dichlorophenyl)carbonyl]hydrazinylidene}ethyl]phenyl}benzamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific molecular targets.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-chloro-N-{3-[(1Z)-1-{2-[(2,4-dichlorophenyl)carbonyl]hydrazinylidene}ethyl]phenyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

4-chloro-N-{3-[(1Z)-1-{2-[(2,4-dichlorophenyl)carbonyl]hydrazinylidene}ethyl]phenyl}benzamide can be compared with other similar compounds, such as:

    4-chlorobenzamide: A simpler compound with a single aromatic ring and chlorine substituent.

    2,4-dichlorobenzamide: Contains two chlorine atoms on the benzamide ring, similar to the dichlorophenyl group in the target compound.

    N-(3-chlorophenyl)benzamide: Features a chlorophenyl group attached to the benzamide moiety.

Properties

Molecular Formula

C22H16Cl3N3O2

Molecular Weight

460.7 g/mol

IUPAC Name

2,4-dichloro-N-[(Z)-1-[3-[(4-chlorobenzoyl)amino]phenyl]ethylideneamino]benzamide

InChI

InChI=1S/C22H16Cl3N3O2/c1-13(27-28-22(30)19-10-9-17(24)12-20(19)25)15-3-2-4-18(11-15)26-21(29)14-5-7-16(23)8-6-14/h2-12H,1H3,(H,26,29)(H,28,30)/b27-13-

InChI Key

JIKBRCYMHPCKOA-WKIKZPBSSA-N

Isomeric SMILES

C/C(=N/NC(=O)C1=C(C=C(C=C1)Cl)Cl)/C2=CC(=CC=C2)NC(=O)C3=CC=C(C=C3)Cl

Canonical SMILES

CC(=NNC(=O)C1=C(C=C(C=C1)Cl)Cl)C2=CC(=CC=C2)NC(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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